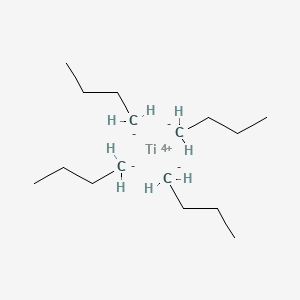

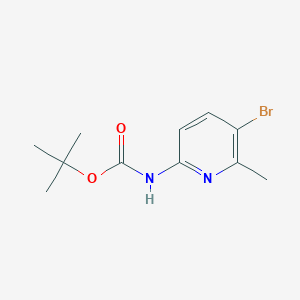

4-(4-Fluorophenyl)-4-piperidinecarboxylic acid ethyl ester

Descripción general

Descripción

Ethyl (4-fluorobenzoyl)acetate, a compound with a similar structure, is a fluorinated building block used in various chemical reactions . It has a linear formula of FC6H4COCH2CO2C2H5 and a molecular weight of 210.20 .

Synthesis Analysis

The synthesis of similar compounds often involves various chemical reactions. For instance, the synthesis of 4-(4’-fluorophenyl)-piperidines involves reacting a precursor compound with a fluorinating agent .Molecular Structure Analysis

The molecular structure of related compounds can be determined using techniques like X-ray diffraction studies. For example, 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester was confirmed by single crystal X-ray diffraction studies .Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex. For instance, alkyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate was used to prepare new functionalized derivatives .Physical And Chemical Properties Analysis

Ethyl (4-fluorobenzoyl)acetate has a refractive index of 1.5040, a boiling point of 117-120 °C, and a density of 1.174 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Chemical Synthesis and Drug Precursors

4-(4-Fluorophenyl)-4-piperidinecarboxylic acid ethyl ester serves as a key intermediate in the synthesis of various pharmacologically active compounds. For instance, its utility in the preparation of flurbiprofen, a non-steroidal anti-inflammatory and analgesic agent, highlights its significance in drug development processes. The efficient synthesis of such intermediates is crucial for the pharmaceutical industry, facilitating the production of drugs with enhanced efficacy and reduced side effects (Qiu et al., 2009).

Biopolymer Modification

Research on the chemical modification of biopolymers like xylan showcases the potential of using derivatives of 4-(4-Fluorophenyl)-4-piperidinecarboxylic acid ethyl ester in enhancing biopolymer properties. These modifications can lead to the development of new biopolymer ethers and esters with tailored functional groups, offering applications in drug delivery, tissue engineering, and other biomedical fields (Petzold-Welcke et al., 2014).

Proteostasis Maintenance

Investigations into compounds related to 4-(4-Fluorophenyl)-4-piperidinecarboxylic acid ethyl ester, such as 4-phenylbutyric acid, reveal their role in maintaining proteostasis. These compounds act as chemical chaperones, preventing misfolded protein aggregation and alleviating endoplasmic reticulum stress, which is pivotal in various disease pathologies (Kolb et al., 2015).

Fluorescent Chemosensors

Derivatives of 4-(4-Fluorophenyl)-4-piperidinecarboxylic acid ethyl ester have been utilized in the development of fluorescent chemosensors. These chemosensors can detect a wide array of analytes, including metal ions and neutral molecules, showcasing the versatility and applicability of such derivatives in analytical chemistry and environmental monitoring (Roy, 2021).

Nucleophilic Aromatic Substitution

The reactivity of 4-(4-Fluorophenyl)-4-piperidinecarboxylic acid ethyl ester in nucleophilic aromatic substitution reactions has been studied, providing insights into its chemical behavior. Understanding these reactions is essential for the strategic design of synthetic pathways in organic chemistry, contributing to the efficient synthesis of complex molecules (Pietra & Vitali, 1972).

Material Science and Biomaterials

Research into the esterification of natural polymers, such as hyaluronan, with derivatives similar to 4-(4-Fluorophenyl)-4-piperidinecarboxylic acid ethyl ester, has opened new avenues in biomaterials. These modified polymers exhibit diverse biological properties, making them suitable for various clinical applications, from drug delivery systems to tissue engineering scaffolds (Campoccia et al., 1998).

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO2/c1-2-18-13(17)14(7-9-16-10-8-14)11-3-5-12(15)6-4-11/h3-6,16H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZKYKDGHRZWEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCNCC1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621766 | |

| Record name | Ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluorophenyl)-4-piperidinecarboxylic acid ethyl ester | |

CAS RN |

310394-33-3 | |

| Record name | Ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 3-[[[2-(1-methylethyl)phenoxy]acetyl]amino]-](/img/structure/B3051020.png)

![7-Oxa-5-azaspiro[3.4]octane-6,8-dione](/img/structure/B3051021.png)

![3,9-Bis(2-carbomethoxyethyl)-2,4,8,10-tetroxaspiro[5.5]undecane](/img/structure/B3051034.png)

![5-Bromo-2-iodo-benzo[b]thiophene](/img/structure/B3051041.png)